4-Chloropyridine-2-carbonyl chloride hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloropyridine-2-carbonyl chloride hydrochloride involves several key steps, starting from basic pyridine derivatives. For instance, 2-amino-N'-arylbenzamidines can be converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base, demonstrating a one-step synthesis approach (Mirallai, Manos, & Koutentis, 2013).
Scientific Research Applications
Polymerization and Formation of Pyridine Derivatives : The polymerization of 4-chloropyridine can produce 4-hydroxypyridine, N(4′-pyridyl)-4-pyridone, and other picrates derived from compounds with multiple pyridine rings (Wibaut & Broekman, 2010). Additionally, 4-chloropyridine can yield various pyridyl-pyridinium compounds, showcasing its versatility in chemical synthesis (Wibaut & Broekman, 2010).
Enhancement of Catalytic Activity : Nitrogen-doping of activated carbon supports, used in Pd catalysts, can enhance the hydrodechlorination activity, which is beneficial for faster degradation of substances like 4-chlorophenol (Ruiz-Garcia et al., 2020).
Environmental Remediation : The degradation of 4-chlorophenol in acidic solutions can be accelerated by processes like electro-Fenton, photoelectro-Fenton, and peroxi-coagulation, with photoelectro-Fenton being particularly efficient for organic carbon removal (Brillas, Sauleda & Casado, 1998).
Synthesis of Novel Compounds : Various studies demonstrate the synthesis of novel compounds using derivatives of 4-chloropyridine, indicating its utility in creating new molecules with potential applications in fields like pharmaceuticals and materials science. Examples include the synthesis of novel substituted pyridine linked triazole derivatives (Xiao-lin, 2012) and 1,4-disubstituted 2-oxopyrrolidines (Valenta et al., 1994).
Insecticidal and Fungicidal Activities : Certain derivatives synthesized using 4-chloropyridine demonstrate insecticidal and fungicidal activities, suggesting potential applications in agriculture and pest control (Xiao-lin, 2012); (Xiao-lin, 2013).
Organic Synthesis and Catalysis : 4-Chloropyridine-2-carbonyl chloride hydrochloride also finds utility in organic synthesis, such as in the formation of organopalladium(II) complexes, which have potential applications in catalysis (Isobe et al., 1986), and as a catalyst in acylation reactions (Liu et al., 2014).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-chloropyridine-2-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLQTVZSPAUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625451 | |
Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-carbonyl chloride hydrochloride | |
CAS RN |
51727-15-2 | |
Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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